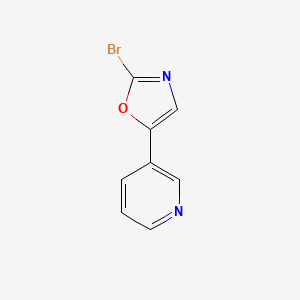

2-Bromo-5-(pyridin-3-yl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com This structural motif is a key component in a vast array of natural products and synthetic molecules, making it a prime scaffold in drug discovery. nih.govnih.gov The versatility of the oxazole ring allows for diverse interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of biological activities. nih.gov Consequently, numerous oxazole-containing compounds have been investigated and developed as clinical drugs or drug candidates for treating a variety of diseases. nih.gov

The synthesis of oxazole derivatives has been a subject of intense research, with various methods developed to construct and functionalize this important heterocyclic system. tandfonline.comresearchgate.net These synthetic strategies, which include van Leusen oxazole synthesis, Robinson-Gabriel synthesis, and Fischer oxazole synthesis, provide chemists with the tools to create a wide range of substituted oxazoles. nih.gov The ability to introduce different substituents at various positions on the oxazole ring is crucial for fine-tuning the properties of the resulting molecules. tandfonline.com

The Strategic Role of Halogenated Oxazoles as Synthetic Intermediates

Halogenated oxazoles, particularly bromooxazoles, are highly valuable intermediates in organic synthesis. researchgate.net The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. tandfonline.comthieme-connect.comnih.gov This capability allows for the straightforward introduction of diverse chemical fragments onto the oxazole core, enabling the construction of complex molecular architectures. acs.org

The reactivity of the halogenated position can be influenced by its location on the oxazole ring (C2, C4, or C5). thieme-connect.com This regioselectivity is a key consideration in synthetic planning, allowing for the controlled and sequential functionalization of the oxazole scaffold. The ability to selectively react at a specific halogenated site is essential for the efficient synthesis of target molecules with well-defined structures. nih.gov

Academic Rationale and Research Focus on 2-Bromo-5-(pyridin-3-yl)oxazole

The compound 2-Bromo-5-(pyridin-3-yl)oxazole is of particular interest to the academic and industrial research communities due to its unique structural features. It combines a halogenated oxazole ring with a pyridine (B92270) moiety, another important heterocycle frequently found in biologically active compounds. nih.gov The bromine atom at the 2-position of the oxazole ring serves as a key site for synthetic modification through cross-coupling reactions. This allows for the introduction of a wide range of substituents, facilitating the exploration of the chemical space around this scaffold.

The pyridine ring at the 5-position can also influence the compound's electronic properties and biological activity. Pyridine-containing compounds are known to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. nih.gov Therefore, the synthesis and study of derivatives of 2-Bromo-5-(pyridin-3-yl)oxazole are driven by the potential to discover new molecules with interesting pharmacological or material properties. Research efforts are often focused on developing efficient synthetic routes to this compound and its analogs, as well as evaluating their potential in various applications, including medicinal chemistry and materials science. google.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-bromo-5-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |

InChI Key |

NRKULKCEOXRROM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(O2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Pyridin 3 Yl Oxazole

Established Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a fundamental step in the synthesis of 2-Bromo-5-(pyridin-3-yl)oxazole. Various synthetic strategies have been developed to construct this heterocyclic system, with the Van Leusen oxazole synthesis being a prominent and widely utilized method.

Van Leusen Oxazole Synthesis and Its Mechanistic Aspects

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govorganic-chemistry.org TosMIC is a unique building block possessing an acidic methylene (B1212753) group, an isocyanide functional group, and a tosyl group which acts as an excellent leaving group. organic-chemistry.orgorganic-chemistry.org

The reaction mechanism initiates with the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the resulting anion on the aldehyde. wikipedia.orgyoutube.com This is followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgnrochemistry.com Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of oxazole derivatives, including those with aryl substituents like the pyridinyl group in the target molecule. nih.govmdpi.com

The synthesis of 5-substituted oxazoles, such as 5-(pyridin-3-yl)oxazole, can be achieved by reacting the corresponding aldehyde, in this case, pyridine-3-carbaldehyde, with TosMIC in the presence of a suitable base. nih.govsemanticscholar.org

Alternative Cyclization Reactions for Oxazole Scaffolds

While the Van Leusen synthesis is highly effective, other cyclization reactions provide alternative pathways to the oxazole core. These methods often offer different substrate scopes and reaction conditions.

One notable alternative is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Another classical method is the Fischer oxazole synthesis , where cyanohydrins react with aldehydes to yield 2,5-disubstituted oxazoles. ijpsonline.comijpsonline.com

More contemporary methods include the cycloisomerization of propargylic amides. ijpsonline.comnih.govnih.gov This reaction can be catalyzed by various agents, including transition metals, acids, or even silica (B1680970) gel, providing a mild and efficient route to polysubstituted oxazoles. ijpsonline.comnih.gov Additionally, the reaction of α-haloketones with primary amides, known as the Bredereck reaction , is a viable method for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com Copper-catalyzed cascade reactions of alkenes with azides have also been developed as a novel approach to 2,5-disubstituted oxazoles. rsc.org

Targeted Bromination Methodologies for Oxazole Derivatives

Once the 5-(pyridin-3-yl)oxazole scaffold is in place, the next critical step is the regioselective introduction of a bromine atom. The electronic nature of the oxazole ring dictates the position of electrophilic attack.

Regioselective Bromination at the C-2 or C-5 Position of the Oxazole Ring

The reactivity of the oxazole ring towards electrophiles is position-dependent, with the C4 position being the most reactive, followed by C5 and then C2. pharmaguideline.com However, for the synthesis of 2-bromo derivatives, specific methodologies are required to direct the bromination to the desired C2 position, or alternatively to the C5 position if the substituent is at C2.

Direct electrophilic bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) is a common method for halogenating aromatic rings. organic-chemistry.orgmasterorganicchemistry.com For oxazoles, the regioselectivity of this reaction can be influenced by the substituents already present on the ring and the reaction conditions. pharmaguideline.com While direct bromination of an unsubstituted oxazole might not be selective for the C2 position, the presence of the pyridin-3-yl group at the C5 position can influence the electronic distribution within the oxazole ring, potentially directing the incoming electrophile. pharmaguideline.comwisdomlib.org

The use of NBS in a suitable solvent, such as acetonitrile (B52724) or tetrahydrofuran, is a widely employed technique for the bromination of various heterocyclic compounds. nih.govresearchgate.net The reaction often proceeds under mild conditions and can be highly regioselective depending on the substrate. mdpi.comnih.gov

| Reagent | Conditions | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Varies based on substrate | nih.gov |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran, room temperature | C5 (for some substituted oxazoles) | mdpi.com |

| Bromine (Br₂) | Various solvents | Varies based on substrate | masterorganicchemistry.com |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu The resulting organolithium species can then be quenched with an electrophile, such as a bromine source, to introduce the desired functionality with high precision. harvard.edu

In the context of 2-Bromo-5-(pyridin-3-yl)oxazole, the nitrogen atom of the oxazole ring can act as a directing group, facilitating lithiation at the C2 position. harvard.edu Subsequent treatment with an electrophilic bromine source, like 1,2-dibromo-1,1,2,2-tetrachloroethane or hexabromoethane, would yield the desired 2-bromo derivative. This approach offers excellent control over the regioselectivity, overcoming the inherent reactivity patterns of the oxazole ring towards electrophilic substitution. orgsyn.org

The choice of the organolithium base and the reaction temperature are crucial parameters for the success of this methodology. harvard.edu The use of hindered amide bases like TMPMgCl·LiCl has also been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu

| Directing Group | Base | Electrophilic Bromine Source | Position of Bromination | Reference |

| Oxazole Nitrogen | n-Butyllithium | 1,2-Dibromotetrachloroethane | C2 | orgsyn.org |

| Oxazole Nitrogen | sec-Butyllithium/TMEDA | N-Bromosuccinimide (NBS) | C2 | harvard.edu |

| Oxazole Nitrogen | TMPMgCl·LiCl | Various | C2 | harvard.edu |

Synthesis of the Pyridin-3-yl Moiety and its Integration

The pyridin-3-yl fragment is a crucial precursor for the synthesis of 2-Bromo-5-(pyridin-3-yl)oxazole. Its integration is typically achieved through the use of pyridine-3-carbaldehyde as a starting material in the formation of the oxazole ring.

Strategies for Functionalizing the Pyridine (B92270) Ring at the 3-Position

Pyridine-3-carbaldehyde is a commercially available reagent, but its synthesis from other pyridine derivatives is well-documented. One common laboratory-scale preparation involves the oxidation of 3-picoline (3-methylpyridine). Various oxidizing agents can be employed for this transformation, including selenium dioxide or manganese dioxide.

Another strategy involves the functionalization of pyridine itself. While direct formylation of pyridine is challenging due to the electron-deficient nature of the ring, multi-step sequences can be employed. For instance, lithiation of a protected pyridine derivative followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde.

The integration of this pyridine aldehyde into the oxazole structure is most effectively accomplished through the aforementioned Van Leusen oxazole synthesis. acs.org This reaction condenses the aldehyde with TosMIC in the presence of a base, such as potassium carbonate, to form the 5-(pyridin-3-yl)oxazole ring system. nih.gov

Convergent and Divergent Synthetic Pathways to 2-Bromo-5-(pyridin-3-yl)oxazole

Sequential Halogenation and Cross-Coupling Approaches

A sequential, or linear, approach is the most conceptually straightforward pathway to 2-Bromo-5-(pyridin-3-yl)oxazole. This strategy involves the step-by-step construction of the molecule.

Oxazole Formation: The synthesis commences with the reaction of pyridine-3-carbaldehyde with tosylmethyl isocyanide (TosMIC) via the Van Leusen reaction to afford 5-(pyridin-3-yl)oxazole. acs.orggoogle.com

Halogenation: The resulting 5-(pyridin-3-yl)oxazole is then subjected to electrophilic bromination, typically with N-Bromosuccinimide (NBS) in a suitable solvent like THF, to introduce the bromine atom at the C2 position of the oxazole ring. mdpi.com

This linear sequence is reliable due to the high efficiency of the individual steps. The starting materials are readily available, and the reactions are well-precedented in the chemical literature for a variety of substrates.

Alternatively, cross-coupling reactions could be envisioned. For example, a pre-brominated oxazole could be coupled with a pyridinyl organometallic reagent. However, the synthesis of the requisite 2,5-dihalo-oxazole precursor can be complex, making the sequential approach more common.

One-Pot and Multicomponent Reactions Towards the Target Compound

While a true one-pot synthesis of 2-Bromo-5-(pyridin-3-yl)oxazole from simple precursors has not been explicitly reported, multicomponent reactions (MCRs) are a powerful tool in the synthesis of highly substituted oxazoles. An MCR approach could potentially assemble the core structure in a single step, although this would require the development of a specific protocol.

A more feasible "one-pot" modification of the sequential synthesis could involve the in-situ generation of 5-(pyridin-3-yl)oxazole followed by the addition of the brominating agent without intermediate purification. This would streamline the process and reduce handling losses. The success of such a procedure would depend on the compatibility of the reagents and reaction conditions for both the oxazole formation and the subsequent bromination.

The development of novel multicomponent reactions continues to be an active area of research in organic synthesis, and it is plausible that a future methodology could enable the direct construction of 2-Bromo-5-(pyridin-3-yl)oxazole in a more convergent and atom-economical fashion.

Reactivity and Transformational Chemistry of 2 Bromo 5 Pyridin 3 Yl Oxazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C2 position of the oxazole (B20620) ring serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents, enabling the synthesis of complex molecular architectures. The electron-deficient nature of the oxazole ring generally facilitates oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov This reaction is highly applicable to heteroaryl halides like 2-Bromo-5-(pyridin-3-yl)oxazole for the synthesis of 2-aryl-5-(pyridin-3-yl)oxazoles. The palladium-catalyzed coupling of a heteroaryl bromide with an aryl boronic acid or its ester typically proceeds in the presence of a base and a phosphine (B1218219) ligand. nih.govclaremont.edu The synthesis of 2,5-diaryl-1,3,4-oxadiazoles from 2-bromo-5-aryl-1,3,4-oxadiazole has been demonstrated, highlighting the reactivity of the C-Br bond at the 2-position of a five-membered azole ring. mdpi.com Similarly, the Suzuki-Miyaura coupling is a standard method for the arylation of bromopyridines. umich.edu

Given these precedents, 2-Bromo-5-(pyridin-3-yl)oxazole is expected to readily couple with various aryl and heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. ignited.in Systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often effective. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-5-(pyridin-3-yl)oxazole

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 2-Phenyl-5-(pyridin-3-yl)oxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene | 2-(4-Methoxyphenyl)-5-(pyridin-3-yl)oxazole |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-(Thiophen-2-yl)-5-(pyridin-3-yl)oxazole |

| Pyridin-4-ylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ | XPhos | K₂CO₃ | DME/H₂O | 2-(Pyridin-4-yl)-5-(pyridin-3-yl)oxazole |

Heck and Negishi Coupling Reactions for C-C Bond Formation

The Heck reaction provides a method for the vinylation of aryl halides, while the Negishi coupling allows for the introduction of alkyl, alkenyl, and aryl groups via organozinc reagents. Both are powerful tools for C-C bond formation at the C2 position of 2-Bromo-5-(pyridin-3-yl)oxazole.

The Heck reaction involves the palladium-catalyzed coupling of the bromo-oxazole with an alkene, typically in the presence of a base. organic-chemistry.orglibretexts.org This reaction has been successfully applied to a variety of aryl bromides, including bromoindazoles and bromopyridines, to produce vinylated heterocycles. umich.edubeilstein-journals.orgnih.gov The reaction conditions, particularly the choice of catalyst and base, can be tuned to optimize yields and prevent side reactions like dehalogenation. beilstein-journals.org

The Negishi coupling utilizes a palladium or nickel catalyst to couple the heteroaryl bromide with an organozinc reagent. nih.govacs.org This reaction is known for its high functional group tolerance and is effective for coupling with a wide range of (hetero)aryl halides, including chlorides and bromides. acs.orgorganic-chemistry.org The use of organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The regioselective coupling at the more electron-deficient 2-position of dibrominated five-membered heterocycles like thiazole (B1198619) is well-established, suggesting a similar reactivity pattern for 2-Bromo-5-(pyridin-3-yl)oxazole. researchgate.net

Table 2: Potential Heck and Negishi Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base/Additive | Solvent | Expected Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 2-((E)-Styryl)-5-(pyridin-3-yl)oxazole |

| Heck | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | NaOAc | Acetonitrile (B52724) | (E)-n-Butyl 3-(5-(pyridin-3-yl)oxazol-2-yl)acrylate |

| Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | - | THF | 2-Ethyl-5-(pyridin-3-yl)oxazole |

| Negishi | Phenylzinc chloride | Pd₂(dba)₃/PCyp₃ | - | THF/NMP | 2-Phenyl-5-(pyridin-3-yl)oxazole |

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govorganic-chemistry.org The Sonogashira reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its mild reaction conditions. wikipedia.orgnih.gov The reaction has been successfully applied to various bromo-substituted nitrogen heterocycles, such as 2-amino-3-bromopyridines, to produce alkynyl-pyridines in good to excellent yields. researchgate.net This indicates that 2-Bromo-5-(pyridin-3-yl)oxazole would be an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkyne moieties at the 2-position of the oxazole ring. Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 3: Exemplary Sonogashira Coupling of 2-Bromo-5-(pyridin-3-yl)oxazole

| Alkyne | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(pyridin-3-yl)oxazole |

| Ethynyltrimethylsilane | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 2-((Trimethylsilyl)ethynyl)-5-(pyridin-3-yl)oxazole |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 3-(5-(Pyridin-3-yl)oxazol-2-yl)prop-2-yn-1-ol |

| 1-Heptyne | PdCl₂(PCy₃)₂ | K₂CO₃ | Dioxane | 2-(Hept-1-yn-1-yl)-5-(pyridin-3-yl)oxazole |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction involves coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. youtube.com This method is known for its broad substrate scope and functional group tolerance. nih.gov Given the successful application of Buchwald-Hartwig amination to a vast range of aryl and heteroaryl bromides, including bromopyridines, it is a highly reliable method for the synthesis of 2-amino-5-(pyridin-3-yl)oxazole derivatives. The choice of ligand, often a bulky, electron-rich biaryl phosphine like XPhos or SPhos, is critical for achieving high catalytic activity. youtube.com

Table 4: Representative Buchwald-Hartwig Amination Conditions

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | N-Phenyl-5-(pyridin-3-yl)oxazol-2-amine |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 4-(5-(Pyridin-3-yl)oxazol-2-yl)morpholine |

| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | N-Benzyl-5-(pyridin-3-yl)oxazol-2-amine |

| Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOt-Bu | Toluene | 9-(5-(Pyridin-3-yl)oxazol-2-yl)-9H-carbazole |

Reactivity of the Oxazole and Pyridine (B92270) Nitrogen Atoms

Beyond the reactivity at the bromine center, the nitrogen atoms within the pyridine and oxazole rings are key functional sites. They are Lewis basic and can participate in coordination to metal centers, making the molecule a potential ligand in coordination chemistry.

Coordination Chemistry and Ligand Properties in Metal Complexes

The 2-Bromo-5-(pyridin-3-yl)oxazole molecule possesses two potential nitrogen donor atoms: the pyridine nitrogen and the oxazole nitrogen. Such pyridyl-azole structures are well-known bidentate N,N-ligands capable of chelating to transition metals. researchgate.netacs.org The coordination behavior of structurally similar pyridyl-oxazoline and pyridyl-oxadiazole ligands has been extensively studied. researchgate.netmdpi.com These ligands form stable complexes with a variety of metals, including iron(II), cobalt(II), copper(II), and zinc(II). researchgate.netmdpi.com

In 2-Bromo-5-(pyridin-3-yl)oxazole, the pyridine nitrogen is generally the more basic and stronger donor site. The oxazole nitrogen is a weaker donor due to the inductive effect of the ring oxygen atom. The molecule can act as a bidentate ligand, forming a five-membered chelate ring with a metal center, a common and stable arrangement in coordination chemistry. nih.govnih.gov The electronic properties and steric bulk of the ligand can be tuned by reactions at the bromine position, which in turn would modulate the properties of the resulting metal complexes. The redox activity of pyridyl-oxazoline ligands has been shown to stabilize low-valent metal centers, suggesting that complexes of 2-Bromo-5-(pyridin-3-yl)oxazole could also exhibit interesting electronic and catalytic properties. nih.gov

Protonation and Basicity Studies

In 2-Bromo-5-(pyridin-3-yl)oxazole, the pyridine nitrogen is the more basic site and is preferentially protonated under acidic conditions. The electron-withdrawing nature of the bromo-oxazole substituent attached to the pyridine ring at the 3-position slightly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the oxazole nitrogen's basicity is also influenced by the electronic effects of the substituents on its ring. The presence of the bromine atom at the C2 position further attenuates the already weak basicity of the oxazole nitrogen.

Detailed experimental studies on the specific pKa values of 2-Bromo-5-(pyridin-3-yl)oxazole are not extensively documented in the literature. However, computational predictions provide insight into the behavior of the protonated species in the gas phase, as seen in mass spectrometry studies.

Table 1: Predicted Collision Cross Section (CCS) Data for Protonated 2-Bromo-5-(pyridin-3-yl)oxazole Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.96581 | 136.5 |

| [M+Na]⁺ | 246.94775 | 149.7 |

| [M-H]⁻ | 222.95125 | 144.4 |

| [M+NH₄]⁺ | 241.99235 | 156.4 |

| [M+K]⁺ | 262.92169 | 140.5 |

| [M+H-H₂O]⁺ | 206.95579 | 135.8 |

Data sourced from PubChemLite. uni.lu

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring within 2-Bromo-5-(pyridin-3-yl)oxazole presents distinct sites for both electrophilic and nucleophilic attacks, governed by the electronic properties of the aromatic system.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they preferentially happen at the 3- and 5-positions. slideshare.net In the case of 2-Bromo-5-(pyridin-3-yl)oxazole, the ring is already substituted at the 3-position. The bromo-oxazolyl group acts as a deactivating substituent, further hindering electrophilic attack. Moreover, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, which strongly deactivates the ring to attack by electrophiles.

Nucleophilic Substitution: Conversely, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. slideshare.net For 2-Bromo-5-(pyridin-3-yl)oxazole, nucleophilic attack would be directed towards the positions ortho and para to the nitrogen atom (the 2'-, 4'-, and 6'-positions). However, the most significant site for nucleophilic reactions on this molecule is not the pyridine ring itself, but the carbon atom bearing the bromine atom on the oxazole ring. The halogen at the C2 position of an oxazole ring is known to be a good leaving group in nucleophilic substitution reactions. semanticscholar.orgtandfonline.com This reactivity is extensively utilized in cross-coupling reactions.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in 2-Bromo-5-(pyridin-3-yl)oxazole makes regioselectivity and chemoselectivity critical considerations in its transformational chemistry. The molecule offers several distinct reaction pathways, and the outcome is highly dependent on the chosen reagents and conditions.

Key Reactive Sites:

C2-Br Bond (Oxazole Ring): This is the most prominent site for chemoselective transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. sci-hub.se This allows for the selective formation of a new carbon-carbon bond at the C2 position of the oxazole, leaving the pyridine ring and the C-H bonds intact.

Pyridine Nitrogen: This site is the most basic and will be selectively targeted in acid-base reactions (protonation) and N-alkylation reactions. pharmaguideline.comslideshare.net

Pyridine Ring C-H Bonds: While less reactive than the C-Br bond, these sites can undergo reaction under specific conditions, such as directed metalation or radical substitution. Regioselectivity would favor the positions activated by the nitrogen atom (2'-, 6'-positions) for certain types of nucleophilic attack.

Oxazole Ring: The oxazole ring itself can participate in cycloaddition reactions, acting as a diene. pharmaguideline.comsemanticscholar.org However, these reactions often require high temperatures and specific dienophiles, and would compete with reactions at the more labile C-Br bond.

In a typical complex reaction scenario, such as a one-pot synthesis involving multiple steps, the reaction sequence is designed to exploit this inherent chemoselectivity. For instance, a Suzuki coupling would be performed first to modify the C2 position of the oxazole. Subsequent reactions could then be directed at the pyridine ring. This controlled, stepwise reactivity allows 2-Bromo-5-(pyridin-3-yl)oxazole to serve as a versatile building block in the synthesis of more complex molecules. sci-hub.se

Table 2: Summary of Regio- and Chemoselectivity in 2-Bromo-5-(pyridin-3-yl)oxazole

| Reactive Site | Reaction Type | Selectivity | Notes |

|---|---|---|---|

| C2-Br Bond | Cross-Coupling (e.g., Suzuki) | High Chemoselectivity | Primary site for C-C bond formation. sci-hub.se |

| Pyridine Nitrogen | Protonation / Alkylation | High Chemoselectivity | Most basic site in the molecule. pharmaguideline.comslideshare.net |

| Pyridine Ring (C2', C6') | Nucleophilic Attack | Regioselective | Susceptible to strong nucleophiles. slideshare.net |

| Pyridine Ring (C4', C5') | Electrophilic Attack | Low Reactivity | Ring is deactivated; requires forcing conditions. slideshare.net |

| Oxazole Ring | Cycloaddition | Conditional | Acts as a diene, but often requires harsh conditions. pharmaguideline.com |

Computational and Theoretical Investigations of 2 Bromo 5 Pyridin 3 Yl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for predicting the properties of organic molecules. These methods offer a balance between computational cost and accuracy, making them well-suited for studying complex systems like 2-Bromo-5-(pyridin-3-yl)oxazole.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), the optimized molecular geometry of a compound in its ground state can be determined. irjweb.com For a molecule like 2-Bromo-5-(pyridin-3-yl)oxazole, DFT calculations would reveal critical information about its bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and steric profile.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Significance for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For 2-Bromo-5-(pyridin-3-yl)oxazole, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and oxazole (B20620) rings, while the LUMO would also be distributed across this π-conjugated system. The bromine atom, being an electron-withdrawing group, would influence the energy levels of these orbitals. DFT calculations can precisely map the spatial distribution of the HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack. This information is vital for predicting the regioselectivity of its reactions.

A representative table of parameters that can be derived from HOMO-LUMO analysis, based on studies of similar compounds, is shown below. nih.gov

| Parameter | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

Electrostatic Potential Surface Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For 2-Bromo-5-(pyridin-3-yl)oxazole, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring, making them potential sites for hydrogen bonding and coordination with metal ions. irjweb.com Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions, which govern the molecule's physical properties and its interactions with biological targets.

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can elucidate the dynamic processes of chemical reactions. By modeling reaction pathways, transition states, and energy profiles, researchers can gain a deeper understanding of reaction kinetics and mechanisms.

Theoretical Elucidation of Transition States in Cross-Coupling Reactions

2-Bromo-5-(pyridin-3-yl)oxazole is a prime candidate for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, at the C-Br bond. Computational modeling can be employed to investigate the mechanisms of these transformations. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.

For a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle involves steps like oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the geometry and energy of the transition state for each of these steps. For instance, the oxidative addition of the C-Br bond to a palladium(0) catalyst is often the rate-determining step. By calculating the activation energy for this step, one can predict the feasibility and rate of the reaction under different conditions. These theoretical insights are instrumental in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent.

Energy Profiles and Kinetic Considerations for Synthetic Transformations

For synthetic transformations involving 2-Bromo-5-(pyridin-3-yl)oxazole, these energy profiles can help in understanding the regioselectivity and stereoselectivity of reactions. For example, if a reaction can proceed through multiple pathways leading to different products, the calculated energy barriers for each pathway can predict the major product. Furthermore, kinetic parameters, such as rate constants, can be estimated from the calculated activation energies using transition state theory. This predictive power of computational modeling accelerates the discovery and optimization of synthetic routes to novel derivatives of 2-Bromo-5-(pyridin-3-yl)oxazole.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational changes and intermolecular interactions. For a molecule like 2-Bromo-5-(pyridin-3-yl)oxazole, which possesses a rotational degree of freedom between the pyridinyl and oxazole rings, MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box of water, to mimic physiological or solution-phase conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of each atom. This trajectory provides a wealth of information about the molecule's dynamics.

Interactions with Environment: MD simulations can also shed light on how 2-Bromo-5-(pyridin-3-yl)oxazole interacts with its surroundings. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. By analyzing the simulation, one can determine the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules. Furthermore, in a biological context, MD simulations are often used to study the stability of a ligand-protein complex. For example, research on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives has utilized MD simulations to confirm the stability of the ligand when bound to a target protein, such as CDK2. nih.gov

A hypothetical MD simulation of 2-Bromo-5-(pyridin-3-yl)oxazole could yield data such as that presented in the table below, which illustrates the type of information that can be extracted from such a study.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| RMSD of the molecule | Fluctuating around a stable average | Indicates the molecule reaches and maintains a stable conformation. |

| Key Dihedral Angle (Py-Ox) | Bimodal distribution around 20° and 160° | Suggests two preferred low-energy conformations. |

| Radial Distribution Function | Peaks for water around N(pyridine) and O(oxazole) | Quantifies the structuring of solvent molecules around the solute. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers a suite of methods to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and for confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a common and effective method for these calculations.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in 2-Bromo-5-(pyridin-3-yl)oxazole. By optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a suitable basis set) and then performing a shielding calculation, one can obtain theoretical chemical shifts that can be compared with experimental NMR data. This comparison can help in the assignment of peaks in the experimental spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as C-H stretches, C=N stretches, or ring deformation modes. This allows for a detailed assignment of the experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For 2-Bromo-5-(pyridin-3-yl)oxazole, these calculations would likely predict π → π* transitions characteristic of conjugated aromatic systems. Studies on the parent oxazole molecule have utilized high-level theoretical methods to interpret its electronic structure and photoelectron spectra. aip.orgdtu.dk

A summary of predicted spectroscopic data for 2-Bromo-5-(pyridin-3-yl)oxazole, based on what would be expected from DFT calculations, is presented below.

| Spectroscopic Property | Predicted Feature | Corresponding Molecular Moiety |

| ¹H NMR Chemical Shift | ~7.5-8.8 ppm | Protons on the pyridine and oxazole rings |

| ¹³C NMR Chemical Shift | ~110-160 ppm | Carbon atoms in the aromatic rings |

| IR Absorption | ~1550-1650 cm⁻¹ | C=N and C=C stretching vibrations in the rings |

| IR Absorption | ~3000-3100 cm⁻¹ | C-H stretching vibrations |

| UV-Vis λmax | ~260-290 nm | π → π* electronic transitions |

It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of environmental effects, such as the solvent. rsc.org Nevertheless, they provide a powerful complement to experimental studies in the characterization of novel chemical compounds.

Advanced Research Directions and Potential Applications in Chemical Science

Utilization as a Key Molecular Building Block in Multistep Organic Syntheses

The strategic placement of a reactive bromine atom on the oxazole (B20620) ring, coupled with the coordinating ability of the pyridine (B92270) nitrogen, makes 2-bromo-5-(pyridin-3-yl)oxazole a highly valuable intermediate in multistep organic synthesis. Its utility is primarily demonstrated in cross-coupling reactions, where the bromo-substituent serves as a handle for the introduction of diverse molecular fragments. This facilitates the construction of complex architectures that are often challenging to access through other synthetic routes.

For instance, the oxazole core can be further functionalized, and the pyridine ring can participate in coordination chemistry, leading to the assembly of elaborate supramolecular structures. The van Leusen oxazole synthesis is a notable method for creating 5-substituted oxazoles from aldehydes, a process that can be adapted to produce precursors for 2-bromo-5-(pyridin-3-yl)oxazole. nih.gov The ability to participate in palladium-catalyzed reactions, such as the Suzuki and Heck couplings, further expands its synthetic utility, allowing for the formation of carbon-carbon bonds and the creation of larger, more complex molecular frameworks.

Contribution to Materials Science and Supramolecular Chemistry

The unique electronic and structural features of 2-bromo-5-(pyridin-3-yl)oxazole have positioned it as a compound of interest in the realm of materials science and supramolecular chemistry. Its ability to engage in a variety of non-covalent interactions is central to its role in the rational design and construction of novel materials with tailored properties.

Exploration of Halogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

The bromine atom in 2-bromo-5-(pyridin-3-yl)oxazole is a key player in directing the assembly of molecules in the solid state through halogen bonding. This highly directional and tunable non-covalent interaction, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site, has been increasingly exploited in crystal engineering. In the case of this compound, the pyridine nitrogen and the oxazole nitrogen can act as halogen bond acceptors. rsc.org

Studies on related halothiophene systems have shown that the strength of halogen bonding can be influenced by the nature of the substituents on the heterocyclic ring. tuni.fi This principle can be extended to 2-bromo-5-(pyridin-3-yl)oxazole, where the interplay between the bromine atom and the nitrogen atoms of the pyridine and oxazole rings can lead to the formation of predictable and robust supramolecular synthons. These interactions, along with other non-covalent forces like π-π stacking and hydrogen bonding, are crucial for controlling the packing of molecules in crystals and, consequently, their bulk properties. bohrium.com

Development of Self-Assembled Systems and Frameworks

The directional nature of halogen bonding and other non-covalent interactions involving 2-bromo-5-(pyridin-3-yl)oxazole makes it an excellent candidate for the construction of self-assembled systems and frameworks. By carefully designing complementary molecules, it is possible to program the assembly of this building block into discrete supramolecular complexes or extended one-, two-, or three-dimensional networks.

For example, co-crystallization with perfluorinated iodobenzenes, which are strong halogen bond donors, can lead to the formation of well-defined supramolecular architectures. rsc.org The resulting structures are dictated by the geometry and strength of the halogen bonds formed between the iodine atoms of the donor and the nitrogen atoms of the pyridyl and oxazolyl groups. The ability to form such ordered assemblies is a critical step towards the development of porous materials, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where the precise arrangement of molecular components is essential for their function.

Integration into Functional Organic Materials

The incorporation of 2-bromo-5-(pyridin-3-yl)oxazole into larger molecular systems can impart desirable electronic, optical, or biological properties, leading to the creation of functional organic materials. The combination of the electron-withdrawing nature of the pyridine and oxazole rings with the polarizable bromine atom can influence the photophysical properties of the resulting materials.

Derivatives of pyridyl-oxadiazoles, which share structural similarities with 2-bromo-5-(pyridin-3-yl)oxazole, have been investigated for their pH-sensing capabilities and antimicrobial activity. mdpi.comnih.gov The introduction of a bromo-substituent provides a convenient handle for further chemical modification, allowing for the fine-tuning of these properties. Furthermore, the oxadiazole moiety, a close relative of the oxazole ring, is a known building block for energetic materials and materials with specific electronic properties. nih.govosti.gov This suggests that 2-bromo-5-(pyridin-3-yl)oxazole could serve as a precursor for the development of novel materials with applications in electronics, sensing, and beyond.

Role in the Development of Agrochemicals and Related Chemical Entities

The pyridine and oxazole heterocycles are prevalent motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of these rings in 2-bromo-5-(pyridin-3-yl)oxazole, combined with the reactive bromine atom, makes it an attractive scaffold for the synthesis of new chemical entities with potential agrochemical applications.

The bromo-substituent allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the rapid generation of a library of derivatives for biological screening. For instance, the synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, a related bromo-oxazole derivative, has been highlighted as an important intermediate in pharmaceutical and agrochemical research due to its versatile functional groups. google.com Similarly, pyridyl-oxazolidinone derivatives have been explored for their antibacterial properties. nih.gov These examples underscore the potential of the 2-bromo-5-(pyridin-3-yl)oxazole core in the discovery of new agrochemicals.

Innovations in Synthetic Methodology Facilitated by 2-Bromo-5-(pyridin-3-yl)oxazole

The unique reactivity of 2-bromo-5-(pyridin-3-yl)oxazole can also drive innovation in synthetic methodology. The development of new and efficient ways to functionalize this building block can lead to broader applications in organic synthesis. For example, exploring novel catalytic systems for cross-coupling reactions involving the C-Br bond of the oxazole ring can provide access to previously inaccessible molecular structures.

Furthermore, the synthesis of the 2-bromo-5-(pyridin-3-yl)oxazole core itself can inspire new synthetic methods. While the van Leusen reaction provides a route to 5-substituted oxazoles, alternative strategies for the construction of the 2-bromo-5-pyridyl-oxazole framework could be developed. nih.govijpsonline.com This could involve novel cyclization reactions or the development of regioselective bromination techniques for pre-formed pyridyl-oxazole systems. Such methodological advancements would not only facilitate the synthesis of 2-bromo-5-(pyridin-3-yl)oxazole and its derivatives but also contribute to the broader toolkit of synthetic organic chemistry.

Future Interdisciplinary Research Avenues Involving This Compound

Currently, there is a lack of specific published research on the interdisciplinary applications of 2-Bromo-5-(pyridin-3-yl)oxazole. The potential for this compound to be utilized in collaborative scientific fields is therefore hypothetical and based on the known applications of its constituent chemical moieties, the pyridinyl and oxazole groups.

Table 1: Basic Information for 2-Bromo-5-(pyridin-3-yl)oxazole

| Property | Value |

| CAS Number | 1514737-93-9 |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

This data is compiled from publicly available chemical databases. uni.lubldpharm.com

Q & A

Q. What is a reliable synthetic route for 2-Bromo-5-(pyridin-3-yl)oxazole?

The compound can be synthesized via van Leusen's oxazole synthesis , starting with 3-pyridinecarboxaldehyde. The general procedure involves refluxing the aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol at 70°C for 3 hours. Post-reaction, the product is extracted with methyl tert-butyl ether, washed, dried, and purified. This method avoids hazardous intermediates and ensures moderate yields (~40–60%) .

Q. What safety protocols are critical when handling 2-Bromo-5-(pyridin-3-yl)oxazole?

Key safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, P95 respirators for dust control, and ANSI-approved safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 hazard).

- Storage: Store in a dry, sealed container at room temperature, away from incompatible substances .

Q. How is the purity of 2-Bromo-5-(pyridin-3-yl)oxazole verified?

Employ HPLC with a C18 column (UV detection at 254 nm) or NMR spectroscopy (¹H/¹³C) to confirm structural integrity. For crystalline samples, X-ray diffraction (e.g., Bruker APEXII CCD) can validate molecular geometry and halogen bonding motifs .

Advanced Research Questions

Q. How does 2-Bromo-5-(pyridin-3-yl)oxazole participate in halogen bonding interactions?

The bromine atom acts as a σ-hole donor , forming halogen bonds with electron-rich acceptors like pyridyl nitrogen or oxazole oxygen. Cocrystallization studies with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) reveal bond lengths of 2.9–3.2 Å and angles of 160–175°, confirmed by electrostatic potential (ESP) calculations .

Q. What strategies optimize the design of derivatives for biological activity screening?

- Suzuki coupling: Replace the bromine with aryl/heteroaryl groups using Pd catalysts.

- Functionalization: Introduce substituents at the oxazole ring (e.g., methyl, nitro) to modulate lipophilicity and binding affinity.

- Solvent optimization: Use DMF or THF with controlled heating (60–80°C) to enhance reaction selectivity .

Q. How can discrepancies in synthetic yields be resolved for van Leusen's method?

Variability often arises from impurities in TosMIC or incomplete aldehyde conversion. Mitigation steps:

- Pre-purify TosMIC via recrystallization.

- Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1).

- Optimize reflux time (up to 5 hours) for challenging substrates .

Q. What spectroscopic techniques characterize electronic properties of 2-Bromo-5-(pyridin-3-yl)oxazole?

Q. How does the compound's crystal packing influence material properties?

Monoclinic packing (space group P21/c) with unit cell dimensions a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, and β = 91.3° creates a layered structure. Intermolecular C–H⋯N interactions (2.5–2.7 Å) enhance thermal stability, as shown by TGA analysis (decomposition >200°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound's reactivity in cross-coupling reactions?

Discrepancies may stem from palladium catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Systematic testing under inert atmospheres (N₂/Ar) with degassed solvents (e.g., DMF, toluene) is recommended. Monitor by LC-MS to detect side products like debrominated oxazole .

Q. Why do computational models sometimes mispredict the compound's electrostatic potential?

Errors arise from basis set limitations (e.g., using B3LYP/6-31G* instead of def2-TZVP). Revise calculations with solvent corrections (PCM model for DMSO) and benchmark against experimental XRD-derived ESP maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.